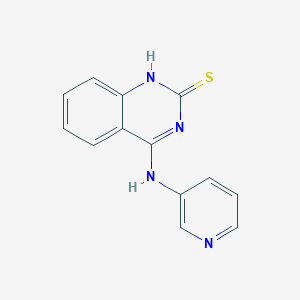

4-(pyridin-3-ylamino)quinazoline-2(1H)-thione

Description

Properties

IUPAC Name |

4-(pyridin-3-ylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-11-6-2-1-5-10(11)12(17-13)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVGBHZGOYYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione typically involves the reaction of 2-mercaptoquinazoline with 3-aminopyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-ylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Modifications

- 4-(Thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione (): This compound incorporates a thiophene ring and a tetrahydrobenzoquinazoline scaffold. It demonstrated cytotoxicity against human cancer cell lines (e.g., HepG2 and HCT-116) with IC50 values ranging from 0.8–2.4 μM, as well as anti-HIV activity .

- Quinazoline-2(1H)-thione Derivatives as Bcl-xL Inhibitors (): DCBL55, a lead compound, exhibited submicromolar inhibitory activity against Bcl-xL (IC50 = 0.32 μM) and selectivity over Mcl-1. Structural optimization involved introducing electron-withdrawing groups (e.g., -CF3) to enhance binding to the BH3 domain . Key Difference: The pyridin-3-ylamino group in the target compound may engage in hydrogen bonding with residues like Asp107 or Arg139 in Bcl-xL, similar to DCBL55’s interactions, but its planar pyridine ring could reduce conformational flexibility compared to bulkier substituents .

Substituent Effects

- 4-(Phenylamino)quinazoline-2(1H)-thiones (): Synthesized using green solvents (e.g., eucalyptol), these derivatives showed improved sustainability (yields >85%). The phenylamino group’s electron-donating effects stabilize the thione tautomer, enhancing reactivity in nucleophilic substitutions .

Anticancer Activity

- 4-(Thiophen-2-yl)-tetrahydrobenzoquinazoline-2(1H)-thione : Exhibited potent cytotoxicity (IC50 = 0.8 μM against HepG2) via topoisomerase II inhibition .

- DCBL55 : Inhibited Bcl-xL with 10-fold selectivity over Mcl-1, inducing apoptosis in leukemia cells (EC50 = 1.2 μM) .

- Hypothesized Activity of Target Compound: The pyridin-3-ylamino group may enhance kinase inhibition (e.g., EGFR) due to nitrogen’s hydrogen-bonding capacity, as seen in erlotinib-like quinazolines .

Biological Activity

4-(Pyridin-3-ylamino)quinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and its potential therapeutic applications based on recent studies.

1. Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core substituted with a pyridin-3-ylamino group and a thione functional group. This unique configuration contributes to its biological activity, influencing interactions with various biological targets.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been shown to inhibit the growth of several cancer cell lines, including those from breast, renal, and central nervous system cancers.

Table 1: Anticancer Activity of this compound

The mechanism of action involves the inhibition of key enzymes and signaling pathways associated with cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway .

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 11 | |

| Candida albicans | 10 |

These findings suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy.

2.3 Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects by inhibiting acetylcholinesterase activity, which is crucial for neurotransmission in the nervous system. This inhibition could lead to improved cognitive function and reduced oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound binds to active sites of target enzymes, disrupting their normal function.

- Cell Signaling Modulation: It influences signaling pathways such as EGFR, affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Regulation: The compound may modulate oxidative stress levels within cells, contributing to its neuroprotective effects .

4. Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various quinazoline derivatives, including this compound:

- Synthesis and Evaluation: A study synthesized several derivatives and evaluated their anticancer properties through in vitro assays, demonstrating significant growth inhibition in multiple cancer cell lines .

- QSAR Analysis: Quantitative structure–activity relationship (QSAR) studies have been conducted to predict the biological activity based on structural modifications, providing insights into optimizing future compounds for enhanced efficacy .

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its multifaceted biological activities, particularly in anticancer and antimicrobial domains. Continued research into its mechanisms of action and structure–activity relationships will be essential for developing novel therapeutic agents derived from this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione, and how do reaction conditions affect yield?

- Methodological Answer: Synthesis typically involves cyclization of substituted quinazoline precursors. For example, 2-chloromethylquinazoline-4(3H)-one can react with pyridinyl thiols under reflux in ethanol or DMF. Thionation of quinazolin-2-one intermediates is achieved using phosphorus pentasulfide or Lawesson’s reagent at 110–120°C. Key factors include solvent polarity (DMF enhances nucleophilic substitution), reaction time (6–8 hours for complete thionation), and anhydrous conditions to prevent hydrolysis .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer:

- NMR : Pyridinyl protons appear as a multiplet (δ 7.2–8.5 ppm), while the quinazoline C2-thione carbon resonates at δ 180–185 ppm in NMR.

- IR : Strong C=S stretching at 1250–1280 cm.

- X-ray crystallography : Confirms tautomeric preference (thione form) and hydrogen-bonding patterns (e.g., N–H···S interactions) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Methodological Answer:

- Kinase inhibition : Fluorescence-based EGFR assays (IC determination).

- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 10–100 μM. Solvent controls (e.g., DMSO) are critical to rule out artifacts .

Advanced Research Questions

Q. How can regioselectivity issues during thionation be mitigated to minimize byproducts?

- Methodological Answer: Competing thionation at C4=O is suppressed by:

- Protecting groups : Temporarily convert C4=O to a ketal.

- Catalytic additives : ZnCl polarizes the C2 carbonyl selectively.

- Kinetic control : Shorter reaction times (2–3 hours) at 80–90°C favor C2-thione formation. Monitor progress via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational methods predict the thione-thiol tautomeric equilibrium in different solvents?

- Methodological Answer:

- DFT calculations (B3LYP/6-311+G(d,p)): Compare gas-phase tautomer stability (ΔG).

- Solvent continuum models (e.g., SMD): Simulate solvent effects (e.g., DMSO stabilizes thione via hydrogen bonding).

- Molecular dynamics : Track solvent-solute interactions over time. Validate with NMR in DMSO-d .

Q. How should contradictory bioactivity data between enzyme assays and cellular models be resolved?

- Methodological Answer: Discrepancies arise from:

- Poor permeability : Measure logP (HPLC vs. standards) to assess cellular uptake.

- Metabolic instability : Perform LC-MS stability studies in cell media (37°C, 24 hours).

- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. What structural modifications enhance the compound’s kinase inhibitory activity?

- Methodological Answer: SAR insights include:

- Pyridinyl substituents : Electron-withdrawing groups (e.g., -CF) improve binding affinity by 3–5 fold.

- Quinazoline C4 modifications : Bulky groups (e.g., 3-methylphenyl) increase target residence time but reduce solubility.

- Thione replacement : Selenone analogs enhance redox activity but decrease metabolic stability .

Q. Which analytical techniques detect degradation products under accelerated stability conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.